tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1311320-28-1
VCID: VC3383541
InChI: InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-8-11(16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m0/s1
SMILES: CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)F)O
Molecular Formula: C13H18FNO3
Molecular Weight: 255.28 g/mol

tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate

CAS No.: 1311320-28-1

Cat. No.: VC3383541

Molecular Formula: C13H18FNO3

Molecular Weight: 255.28 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate - 1311320-28-1

Specification

CAS No. 1311320-28-1
Molecular Formula C13H18FNO3
Molecular Weight 255.28 g/mol
IUPAC Name tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate
Standard InChI InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-8-11(16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m0/s1
Standard InChI Key GAHLVVSVSXNJDS-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)NC[C@@H](C1=CC=C(C=C1)F)O
SMILES CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)F)O
Canonical SMILES CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)F)O

Introduction

tert-Butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate is a complex organic compound with a specific stereochemistry, indicated by the (2R) configuration. This compound is a carbamate derivative, featuring a tert-butyl group attached to a carbamate moiety, which is further linked to a hydroxyethyl chain bearing a 4-fluorophenyl group. The presence of the fluorine atom on the phenyl ring introduces unique chemical and physical properties, potentially influencing its reactivity and biological activity.

Synthesis and Preparation

The synthesis of tert-Butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate typically involves the reaction of a chiral alcohol precursor with a carbamoylating agent in the presence of a base. The specific conditions and reagents used can vary depending on the desired yield and purity of the product.

Biological and Chemical Applications

This compound serves as a versatile scaffold in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Its unique structure allows it to be a precursor for various transformations, potentially leading to compounds with interesting biological activities.

Safety and Handling

Handling this compound requires standard laboratory precautions due to its potential reactivity and unknown biological effects. Safety data sheets should be consulted for specific handling instructions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator